Home > Products > Screening Compounds P554 > 1-methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine
1-methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine - 42833-29-4

1-methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine

Catalog Number: EVT-3197555
CAS Number: 42833-29-4
Molecular Formula: C11H20N2
Molecular Weight: 180.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound falls under the category of nitrogen-containing heterocycles, specifically tetrahydropyridines. Tetrahydropyridines are cyclic compounds that contain a six-membered ring with one nitrogen atom. The presence of the piperidine moiety enhances its pharmacological profile, making it a subject of interest in drug development and neurobiology studies.

Synthesis Analysis

The synthesis of 1-methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine can be achieved through various methods. One notable approach involves the reaction of 1-methyl-4-piperidinone with appropriate reagents to form the desired tetrahydropyridine structure.

Key Synthesis Steps

  1. Preparation of 4-Piperidinone: The initial step often involves synthesizing 4-piperidinone from readily available precursors.
  2. Cyclization Reaction: This step typically involves cyclization reactions that may include the use of Lewis acids or other catalysts to facilitate the formation of the tetrahydropyridine ring.
  3. Functionalization: Further functionalization may be necessary to introduce specific substituents at various positions on the ring, enhancing biological activity or solubility.
Molecular Structure Analysis

The molecular structure of 1-methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine can be described as follows:

  • Molecular Formula: C12_{12}H17_{17}N2_2
  • Molecular Weight: Approximately 191.28 g/mol
  • Structural Features:
    • The compound features a tetrahydropyridine ring fused with a piperidine ring.
    • The nitrogen atoms in both rings contribute to its basicity and potential interactions with biological targets.

Structural Analysis Techniques

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can be employed to confirm the structure and stereochemistry of the compound. For instance, NMR can provide insights into the chemical environment of hydrogen atoms within the molecule, while X-ray crystallography can reveal precise bond lengths and angles .

Chemical Reactions Analysis

1-Methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine can participate in various chemical reactions typical for nitrogen-containing heterocycles:

Key Reactions

  • Oxidation: The tetrahydropyridine ring can undergo oxidation to form pyridine derivatives.
  • Alkylation: The nitrogen atoms can serve as nucleophiles in alkylation reactions.
  • Condensation Reactions: The compound may also engage in condensation reactions with carbonyl compounds to form more complex structures.

These reactions are important for modifying the compound's properties and enhancing its pharmacological potential .

Mechanism of Action

The mechanism of action for 1-methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine is closely related to its role as a precursor for neurotoxic metabolites. Upon metabolism by monoamine oxidase B enzymes in glial cells, it is converted into 1-methyl-4-phenylpyridinium (MPP+^+), which selectively destroys dopaminergic neurons in the substantia nigra—a hallmark of Parkinson's disease.

Key Mechanistic Insights

  • Neurotoxicity: MPP+^+ interferes with mitochondrial function by inhibiting complex I of the electron transport chain.
  • Cell Death Pathways: The accumulation of reactive oxygen species and subsequent apoptosis contribute to neuronal death associated with Parkinsonian symptoms .
Applications

The applications of 1-methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine are diverse:

Key Applications

  • Neuroscience Research: Used as a model compound to study Parkinson's disease mechanisms.
  • Drug Development: Potential lead compound for developing new therapeutics targeting neurodegenerative diseases.
  • Chemical Synthesis: Acts as an intermediate in synthesizing other biologically active compounds.

The ongoing research into this compound highlights its significance in both academic studies and pharmaceutical development .

Neurotoxicological Mechanisms of Dopaminergic Neuron Degeneration

Metabolic Bioactivation Pathways via Monoamine Oxidase Enzymes

The neurotoxicity of 1-methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine is initiated by enzymatic bioactivation within the central nervous system. This compound undergoes metabolic conversion primarily via monoamine oxidase B (MAO-B) in astrocytes, leading to the formation of the toxic pyridinium metabolite MPP⁺. This bioactivation occurs within glial cells, where MAO-B catalyzes the two-electron oxidation of the parent compound [2] [4]. The reaction mechanism involves dehydrogenation of the tetrahydropyridine ring, resulting in the fully aromatic pyridinium species that bears a permanent positive charge.

Table 1: Key Steps in Metabolic Bioactivation

ProcessLocationEnzyme/CatalystOutcome
Initial oxidationAstrocytic mitochondriaMAO-B (primary)Dihydro intermediate
Final oxidationExtracellular spaceAuto-oxidation/ironMPP⁺ formation
Alternative pathwayNon-enzymaticADP-Fe³⁺ complexPartial conversion (~40% enhancement)

Notably, MAO-B inhibitors such as selegiline can block approximately 89% of this conversion, but residual bioactivation occurs through iron-dependent non-enzymatic pathways [2]. Transition metals like iron facilitate alternative oxidation routes, evidenced by studies showing that iron chelators (deferoxamine, phenanthroline) reduce MPP⁺ production by 30-50% in MAO-inhibited systems. This demonstrates that both enzymatic and non-enzymatic pathways contribute significantly to the metabolic activation of this tetrahydropyridine derivative [2] [6].

Mitochondrial Complex I Inhibition and Electron Transport Chain Disruption

The MPP⁺ metabolite exerts its primary neurotoxic effects through targeted inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). With structural similarity to natural substrates, MPP⁺ binds at the same site as rotenone, disrupting electron transfer from NADH to ubiquinone. This interaction causes immediate ATP depletion and establishes a state of energy failure within dopaminergic neurons [3] [5].

The electrochemical properties of MPP⁺ are central to its mitochondrial toxicity. Its positive charge facilitates accumulation within the mitochondrial matrix driven by the transmembrane potential (Δψm), where it reaches concentrations up to 50-fold higher than in the cytosol. This Nernstian distribution creates persistent inhibition despite relatively low extracellular concentrations. The consequence is a multifaceted disruption of mitochondrial function: (1) immediate cessation of ATP synthesis, (2) increased electron leakage generating superoxide radicals, and (3) induction of mitochondrial permeability transition pore opening leading to cytochrome c release [5] [10].

The irreversible ATP depletion triggers apoptotic cascades through Bax activation and Bcl-2 downregulation, ultimately executing cell death via caspase-3 activation. Experimental evidence shows that MPP⁺ exposure in models increases caspase-3 activity by >300% while reducing ATP levels to <40% of controls within 6 hours, establishing the direct link between complex I inhibition and neuronal apoptosis [5] [10].

Role of Iron Homeostasis Dysregulation in Oxidative Stress Propagation

Iron metabolism dysregulation significantly amplifies the oxidative stress induced by this tetrahydropyridine derivative. Post-mortem studies reveal increased iron concentrations in the substantia nigra following exposure, with labile Fe²⁺ participating in Fenton chemistry to convert H₂O₂ into highly reactive hydroxyl radicals [1] [2].

Table 2: Oxidative Stress Markers in Tetrahydropyridine Neurotoxicity

MarkerChange vs ControlCellular ImpactDetection Method
Labile Fe²⁺+150-200%Fenton reaction catalysisFerrozine assay
Malondialdehyde+300%Lipid membrane damageTBARS assay
Superoxide dismutase-40%Impaired antioxidant defenseSpectrophotometry
8-OHdG+250%DNA oxidation damageImmunohistochemistry

The neurotoxic compound triggers iron dysregulation through multiple mechanisms: (1) direct interaction with iron-responsive proteins in dopaminergic neurons, (2) upregulation of divalent metal transporter 1 (DMT1) facilitating increased iron import, and (3) disruption of ferritin iron storage complexes. This elevation in labile iron synergizes with MPP⁺-induced superoxide production, creating a self-perpetuating cycle of oxidative damage [1]. The resulting lipid peroxidation damages plasma membranes and organelles, with malondialdehyde (MDA) levels increasing >300% in affected brain regions. Additionally, oxidative DNA damage manifests as 8-hydroxy-2'-deoxyguanosine (8-OHdG) accumulation, further compromising cellular integrity [1] [10].

Dopamine Transporter-Mediated Cellular Selectivity and Axonal Transport

The selective vulnerability of substantia nigra pars compacta (SNpc) dopaminergic neurons stems primarily from the dopamine transporter (DAT)-mediated uptake of MPP⁺. The cationic MPP⁺ metabolite serves as a high-affinity substrate for DAT (Km ≈ 5 μM), enabling its selective accumulation in dopamine-producing neurons at concentrations 10-50 times higher than in extracellular fluid [3] [4].

The structural specificity of this transport mechanism has been demonstrated through analog studies:

  • Compounds with substituted phenyl rings show reduced DAT affinity and attenuated neurotoxicity
  • N-methylation is essential for DAT recognition and transport
  • Piperidine nitrogen basicity correlates with transport efficiency

Once internalized, MPP⁺ undergoes vesicular sequestration via vesicular monoamine transporter 2 (VMAT2). However, saturation of this protective mechanism leads to cytosolic accumulation where it can reach mitochondrial concentrations exceeding 10 mM [4]. Additionally, MPP⁺ undergoes retrograde axonal transport from striatal terminals to nigral cell bodies, explaining the distal-to-proximal progression of neurodegeneration observed in models [4] [5].

Table 3: Transport Characteristics of Tetrahydropyridine Analogs

CompoundDAT Affinity (Kₜ, μM)VMAT2 Inhibition (IC₅₀)Relative Neurotoxicity
MPP⁺4.8 ± 0.798 ± 12 nM++++
1-methyl-4-(methylpyrrol-2-yl)pyridine8.2 ± 1.1220 ± 25 nM+++
1-methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol>100>500 μM+

This transport selectivity explains the specific vulnerability of dopaminergic neurons despite widespread mitochondrial presence. Crucially, the differential expression of calcium-binding proteins contributes to selective vulnerability within dopaminergic subpopulations—neurons lacking calbindin-D28k show 5-fold greater degeneration than calbindin-positive counterparts when exposed to equivalent MPP⁺ concentrations [4].

Glial Cell Contributions to Neuroinflammation and Neurotoxicity Amplification

Astrocytes and microglia significantly amplify the neurotoxic cascade through inflammatory processes that establish a self-sustaining degenerative environment. Following initial neuronal damage, activated microglia increase >400% in the substantia nigra, exhibiting amoeboid morphology and releasing pro-inflammatory cytokines including IL-1β, TNF-α, and IL-6 [5] [10].

The molecular events in glia-mediated neurotoxicity amplification include:

  • Astrocytic activation: Following MAO-B-mediated bioactivation, astrocytes release chemokines (MCP-1) that recruit additional microglia to the site of injury [2] [5]
  • Microglial NADPH oxidase activation: Generates superoxide bursts (up to 8-fold increase) that synergize with MPP⁺-induced ROS [5]
  • Cytokine cascade: IL-1β expression increases >15-fold through NF-κB activation, propagating inflammation to neighboring neurons [10]
  • Glutamate dysregulation: Impaired astrocytic glutamate uptake leads to excitotoxic stress via NMDA receptor overactivation

Experimental evidence demonstrates that minocycline (a microglial inhibitor) attenuates dopaminergic neurodegeneration by >60% despite equivalent MPP⁺ concentrations, confirming the essential role of neuroinflammation in the degenerative process. Furthermore, activated glia perpetuate iron dysregulation through increased expression of lactoferrin receptors and enhanced iron import capacity, further promoting Fenton chemistry-mediated oxidative damage [1] [5].

The resulting inflammatory milieu creates a pathological feedback loop where cytokine release enhances neuronal vulnerability to MPP⁺, while ongoing neuronal death releases damage-associated molecular patterns (DAMPs) that sustain microglial activation. This self-propagating cycle explains the progressive neurodegeneration that continues long after clearance of the initial toxic insult [5] [10].

Properties

CAS Number

42833-29-4

Product Name

1-methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine

IUPAC Name

1-methyl-4-piperidin-1-yl-3,6-dihydro-2H-pyridine

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

InChI

InChI=1S/C11H20N2/c1-12-9-5-11(6-10-12)13-7-3-2-4-8-13/h5H,2-4,6-10H2,1H3

InChI Key

ZFSGGBPGZCTWNU-UHFFFAOYSA-N

SMILES

CN1CCC(=CC1)N2CCCCC2

Canonical SMILES

CN1CCC(=CC1)N2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.